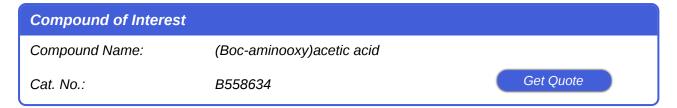


(Boc-aminooxy)acetic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

(Boc-aminooxy)acetic acid, a bifunctional linking reagent, has become an indispensable tool in modern chemical biology and drug development. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a carboxylic acid moiety, enables the chemoselective formation of stable oxime bonds, facilitating the conjugation of molecules for a myriad of applications, from peptide synthesis to the construction of complex bioconjugates. This technical guide provides an in-depth exploration of its discovery, synthesis, and key applications, complete with detailed experimental protocols and quantitative data.

Historical Context and Discovery

The advent of (Boc-aminooxy)acetic acid is intrinsically linked to the development of solid-phase peptide synthesis (SPPS). The introduction of the tert-butyloxycarbonyl (Boc) protecting group by Carpino in 1957 was a pivotal moment in peptide chemistry. This acid-labile protecting group provided a robust and reliable method for the temporary protection of N-termini of amino acids. Shortly after, R. Bruce Merrifield's pioneering work on SPPS, which utilized Boc-protected amino acids, revolutionized the field and earned him the Nobel Prize in Chemistry in 1984.

While the precise first synthesis of **(Boc-aminooxy)acetic acid** is not definitively documented in a single seminal publication, its emergence can be traced to the increasing demand for versatile bifunctional linkers in the expanding field of peptide and bioconjugate chemistry. By



the mid-1990s, its utility was recognized, as evidenced by its use in scientific literature for sitespecific protein modification and the synthesis of complex peptide structures.

Physicochemical Properties and Data

(Boc-aminooxy)acetic acid is a white crystalline powder with good solubility in organic solvents such as methanol, dichloromethane, and ethyl acetate.[1][2] Key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C7H13NO5	[3]
Molecular Weight	191.18 g/mol	[3]
CAS Number	42989-85-5	[3]
Melting Point	~115 °C (dec.)	[4]
105 - 117 °C	[2]	
Appearance	White crystalline powder	[2]
Purity (Typical)	≥98%	[5]
Storage Conditions	2-8°C	[3]

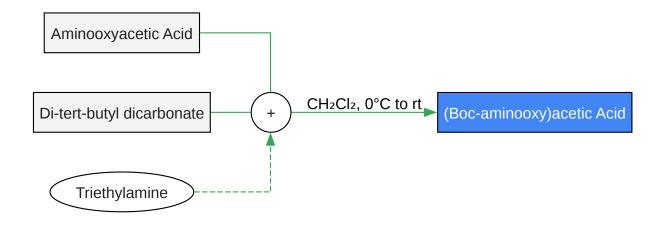
Synthesis of (Boc-aminooxy)acetic Acid

The most common and efficient synthesis of **(Boc-aminooxy)acetic acid** involves the N-protection of aminooxyacetic acid with di-tert-butyl dicarbonate ((Boc)₂O). An alternative conceptual approach involves the O-alkylation of an N-Boc protected hydroxylamine derivative.

Primary Synthetic Route: N-Boc Protection of Aminooxyacetic Acid

This method is widely used due to its simplicity, high yield, and the commercial availability of the starting materials. The reaction proceeds via the nucleophilic attack of the nitrogen atom of aminooxyacetic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate, with a base like triethylamine used to neutralize the resulting carboxylic acid and facilitate the reaction.





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Diagram 1: Synthesis of (Boc-aminooxy)acetic acid.

Materials:

- · Aminooxyacetic acid hemihydrochloride
- Di-tert-butyl dicarbonate ((Boc)2O)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

 A suspension of aminooxyacetic acid hemihydrochloride (1.0 eq) in dichloromethane is cooled to 0 °C in an ice bath.



- Triethylamine (3.1 eq) is added dropwise to the suspension with stirring until all solids dissolve.
- A solution of di-tert-butyl dicarbonate (1.5 eq) in dichloromethane is added to the mixture.
- The reaction is stirred for 30 minutes at 0 °C and then allowed to warm to room temperature and stirred for an additional 1 hour.
- The reaction mixture is washed three times with water.
- The aqueous layers are combined and the pH is adjusted to 3.5 with 1 M HCl.
- The acidified aqueous layer is extracted five times with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (Boc-aminooxy)acetic acid as a white crystalline powder.

Quantitative Data:

Parameter	Value
Yield	83%
¹H NMR (CD₃OD)	δ 1.48 (s, 9H), 4.47 (s, 2H)
¹³ C NMR (CD₃OD)	δ 27.1, 72.3, 81.4, 157.8, 171.3

Alternative Synthetic Approach: O-Alkylation of N-Boc-Hydroxylamine

An alternative strategy for the synthesis of (Boc-aminooxy)acetic acid involves the O-alkylation of an N-Boc protected hydroxylamine derivative with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group. For instance, N,N'-di-tert-butoxycarbonylhydroxylamine can be alkylated with an alkyl bromide, followed by deprotection. While a direct, detailed protocol for the synthesis of (Boc-aminooxy)acetic acid via this route is less commonly reported, it represents a viable alternative synthetic disconnection.

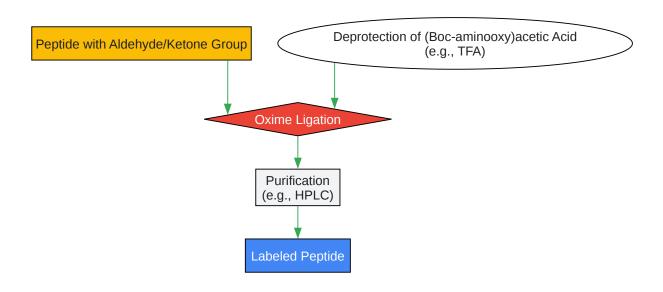


Applications in Research and Drug Development

(Boc-aminooxy)acetic acid is a cornerstone reagent for bioconjugation via oxime ligation. This chemoselective reaction occurs under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.

Experimental Workflow: Peptide Labeling via Oxime Ligation

A common application is the labeling of peptides or proteins that have been engineered to contain an aldehyde or ketone functionality. The aminooxy group of deprotected (Bocaminooxy)acetic acid serves as the nucleophile, forming a stable oxime linkage with the carbonyl group.



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Diagram 2: Experimental workflow for peptide labeling.

This workflow is fundamental in various applications, including:



- Peptide Synthesis and Modification: Introduction of labels, tags, or other functionalities at specific sites.[2]
- Drug Delivery: Conjugation of peptides or antibodies to drug molecules to create targeted therapeutics.[2]
- Diagnostic Tools: Attachment of imaging agents or reporter molecules to biomolecules.
- Polymer Science: Creation of well-defined polymer-biomolecule conjugates.[3]

Conclusion

(Boc-aminooxy)acetic acid stands as a testament to the power of chemical innovation in advancing biological and pharmaceutical research. Its straightforward synthesis and remarkable utility in chemoselective ligations have solidified its role as a critical tool for scientists and researchers. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile reagent in their pursuit of novel scientific discoveries and therapeutic solutions.

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